Sarcotoxin-1D
Description
Sarcotoxin-1D is a host-associated ribosomally synthesized antimicrobial peptide (HA-RAMP) known for its role in targeting specific subcellular organelles. In Chlamydomonas reinhardtii, this compound localizes near chloroplasts (cTPs), as demonstrated by its fusion with fluorescent markers and high Pearson correlation coefficients (PCC) with chlorophyll autofluorescence .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWIRDFGKRIERVGQHTRDATIQTIAVAQQAANVAATLKG |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloroplast-Targeting Peptides
- Bacillocin 1580 and Enterocin HF :
Both peptides exhibit chloroplast localization, with PCC values for chlorophyll autofluorescence comparable to this compound. Bacillocin 1580 and Enterocin HF were validated through organelle isolation and co-localization assays, confirming their specificity for cTPs . - Brevinin-2ISb :
Similar to this compound, Brevinin-2ISb targets chloroplasts but shows slightly lower PCC values, suggesting variability in binding efficiency or spatial distribution within the organelle .
Mitochondria-Targeting Peptides
Non-Functional or Ambiguous Localization
Table 1. Comparative Organelle Localization and Functional Properties of Selected Peptides
| Compound | Target Organelle | PCC (Chloroplast) | PCC (Mitochondria) | Validation Method | Functional Role |
|---|---|---|---|---|---|
| This compound | Chloroplast | High | Low | PCC, Organelle isolation | Antimicrobial activity |
| Bacillocin 1580 | Chloroplast | High | Low | PCC, Organelle isolation | Antimicrobial activity |
| Enterocin HF | Chloroplast | High | Low | PCC, Organelle isolation | Antimicrobial activity |
| Brevinin-2ISb | Chloroplast | Moderate | Low | PCC | Antimicrobial activity |
| Magainin II | Mitochondria | Low | High | PCC, Organelle isolation | Antimicrobial activity |
| Brevinin-1E | None | Low | Low | PCC | Non-functional |
PCC = Pearson correlation coefficient; "High" = statistically significant correlation (p < 0.05), "Low" = non-significant.
Mechanistic Insights and Implications
The differential targeting of this compound and its analogs is likely governed by sequence-specific interactions with organelle membranes. Chloroplast-targeting peptides may exploit lipid composition or transmembrane protein receptors unique to cTPs, while mitochondrial-targeting peptides like Magainin II could bind to cardiolipin-rich membranes . These findings have implications for designing peptide-based antimicrobials with enhanced specificity, minimizing off-target effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
